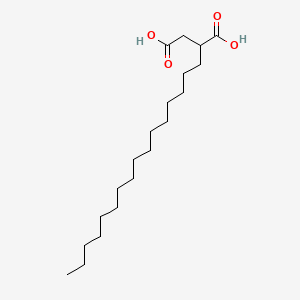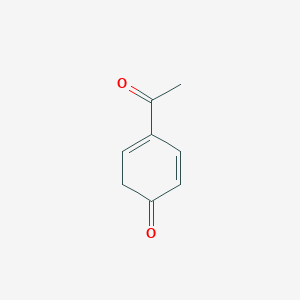![molecular formula C5H13O3PS2 B13795737 Dimethyl [bis(methylsulfanyl)methyl]phosphonate CAS No. 61779-87-1](/img/structure/B13795737.png)
Dimethyl [bis(methylsulfanyl)methyl]phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl [bis(methylsulfanyl)methyl]phosphonate is an organophosphorus compound with the molecular formula C5H13O3PS2 It is characterized by the presence of two methylsulfanyl groups attached to a central phosphorus atom, which is also bonded to two methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [bis(methylsulfanyl)methyl]phosphonate typically involves the reaction of dimethyl phosphite with a suitable methylsulfanyl-containing reagent under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where dimethyl phosphite reacts with a halomethane (such as iodomethane) in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure consistent product quality and minimize by-products.
化学反应分析
Types of Reactions
Dimethyl [bis(methylsulfanyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water or acidic conditions to form phosphonic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Substitution: Nucleophiles such as ammonia, primary or secondary amines, and thiols can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Phosphonate esters with different substituents.
Hydrolysis: Phosphonic acid derivatives.
科学研究应用
Dimethyl [bis(methylsulfanyl)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized as a flame retardant and plasticizer in various industrial applications
作用机制
The mechanism of action of Dimethyl [bis(methylsulfanyl)methyl]phosphonate involves its interaction with molecular targets through its phosphorus and sulfur atoms. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The pathways involved may include the formation of stable phosphonate esters or the oxidation of the methylsulfanyl groups to more reactive intermediates .
相似化合物的比较
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the methylsulfanyl groups.
Dimethyl methanephosphonate: Another related compound with different substituents on the phosphorus atom.
Uniqueness
Dimethyl [bis(methylsulfanyl)methyl]phosphonate is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical reactivity and potential applications compared to other phosphonate esters. These groups can undergo specific reactions, such as oxidation, that are not possible with simpler phosphonates.
属性
CAS 编号 |
61779-87-1 |
|---|---|
分子式 |
C5H13O3PS2 |
分子量 |
216.3 g/mol |
IUPAC 名称 |
dimethoxyphosphoryl-bis(methylsulfanyl)methane |
InChI |
InChI=1S/C5H13O3PS2/c1-7-9(6,8-2)5(10-3)11-4/h5H,1-4H3 |
InChI 键 |
CAHXAVHWMLFWIT-UHFFFAOYSA-N |
规范 SMILES |
COP(=O)(C(SC)SC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide,2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13795656.png)
![methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13795661.png)

![N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B13795670.png)
![4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13795672.png)
![methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13795674.png)


![4,8-Methanothiazolo[4,5-c]azocine(9CI)](/img/structure/B13795704.png)
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795705.png)
![(2S,4R)-N-[2-Chloro-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyl-oxan-2-YL]propyl]-1-methyl-4-propyl-pyrrolidine-2-carboxamide](/img/structure/B13795714.png)
![2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-dioxaphosphinan-5-one](/img/structure/B13795718.png)
![Benzo[c]tellurophen-1(3H)-one](/img/structure/B13795725.png)

